molecular formula C20H19N3O4 B1663261 Indirubin E804 CAS No. 854171-35-0

Indirubin E804

カタログ番号 B1663261
CAS番号: 854171-35-0
分子量: 365.4 g/mol
InChIキー: CKLAPOFDFZKCPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indirubin E804 (also known as IDR-E804) is a derivative of indirubin . It is a cell-permeable compound that has been shown to block the Src-Stat3 signaling pathway and display anti-tumor properties . It is a potent, reversible, and ATP-competitive inhibitor of the kinase activities of Src, Cdk1/cyclin E, Cdk2/cyclin A, and Cdk1/cyclin B .


Molecular Structure Analysis

The molecular structure of Indirubin E804 is represented by the chemical formula C20H19N3O4 . The exact mass is 365.14 and the molecular weight is 365.389 .


Chemical Reactions Analysis

Indirubin E804 has been shown to have significant effects on the proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated human umbilical vein endothelial cells (HUVECs) . These effects were accompanied by decreased phosphorylation of VEGF receptor (VEGFR)-2, AKT, and extracellular signal-regulated kinase in VEGF-treated HUVECs .


Physical And Chemical Properties Analysis

Indirubin E804 is a dark red solid . It is poorly soluble in water . The calculated molecular properties are available for small molecules and natural products .

科学的研究の応用

1. Developmental Toxicity Study in Zebrafish Embryos

  • Methods of Application: Zebrafish embryos were treated with E804 and the malformation rate, hatching rates, body length, and development of heart, liver, phagocytes, and vascular formation were observed .
  • Results: E804 treatment caused a significant increase in the malformation rate compared with the control groups. The hatching rates and body length of the zebrafish larvae were significantly decreased in E804-treated groups. E804 also affected the development of heart, liver, phagocytes, and vascular formation .

2. Inhibition of Angiogenesis

  • Application Summary: Indirubin derivative E804 (IDR-E804) has been shown to block signal transducer and activator of transcription-3 signaling in human breast and prostate cancer cells and inhibit Src kinase activity. This study further established its role in angiogenesis .
  • Methods of Application: The anti-angiogenic effects of IDR-E804 were examined by assessing the proliferation, migration, and capillary tube formation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF) with or without various concentrations of IDR-E804 .
  • Results: IDR-E804 significantly decreased proliferation, migration, and tube formation of VEGF-treated HUVECs. These effects were accompanied by decreased phosphorylation of VEGF receptor (VEGFR)-2, AKT, and extracellular signal-regulated kinase in VEGF-treated HUVECs .

3. Self-Emulsifying Drug Delivery Systems

  • Application Summary: Indirubin derivatives like E804 are poorly soluble in water. This study evaluated the performance of E804, formulated in four different self-emulsifying drug delivery systems (SEDDS), in vitro and in vivo .
  • Methods of Application: The study compared the digestion of four SEDDS containing E804 by dynamic lipolysis and bioavailability studies. The used lipids were either medium-chain or long-chain glycerides .

4. Modulation of Immune Response

  • Application Summary: E804 has been shown to modulate immune response with activation of the pro-inflammatory effects in lipopolysaccharide (LPS)-treated macrophages .
  • Methods of Application: The study involved treating macrophages with LPS and E804, and observing the resulting immune response .
  • Results: E804 was found to activate pro-inflammatory effects in LPS-treated macrophages .

5. Anti-Cancer Effects

  • Application Summary: Indirubin derivatives like E804 have shown inhibitory effects on cancer cell lines mainly by inhibiting cyclin-dependent kinases. E804 has been shown to potently inhibit the Stat3 and Stat5 transcription factors in human cancer cells, inducing apoptosis .
  • Methods of Application: The study involved treating cancer cells with E804 and observing the resulting effects on the Stat3 and Stat5 transcription factors .
  • Results: E804 was found to potently inhibit the Stat3 and Stat5 transcription factors in human cancer cells, inducing apoptosis .

6. Anti-Inflammatory Effects

  • Application Summary: E804 can modulate immune response with activation of the pro-inflammatory effects in lipopolysaccharide (LPS)-treated macrophages .
  • Methods of Application: The study involved treating macrophages with LPS and E804, and observing the resulting immune response .
  • Results: E804 was found to activate pro-inflammatory effects in LPS-treated macrophages .

Safety And Hazards

Indirubin E804 has been shown to cause a significant increase in the malformation rate compared with control groups . It also significantly decreased the proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated human umbilical vein endothelial cells (HUVECs) .

特性

IUPAC Name

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOSIFOFWWXXIG-PTGBLXJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indirubin E804

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin E804
Reactant of Route 2
Indirubin E804
Reactant of Route 3
Reactant of Route 3
Indirubin E804
Reactant of Route 4
Indirubin E804
Reactant of Route 5
Indirubin E804
Reactant of Route 6
Indirubin E804

Citations

For This Compound
42
Citations
AS Babcock, AL Anderson, CD Rice - Toxicology and applied …, 2013 - Elsevier
… This study suggests that indirubin E804 is a novel and promising immunomodulating compound with potent negative effects on iNOS, IL-6, and COX-2 expression, while also …
Number of citations: 23 www.sciencedirect.com
K Miyoshi, M Takaishi, J DiGiovanni… - Journal of Dermatological …, 2012 - jdsjournal.com
Indigo naturalis, a Chinese herbal medicine, has been used for the treatment of skin disorders including eczema, aphtha, furuncles, and psoriasis [1]. Clinical trial for psoriasis with …
Number of citations: 13 www.jdsjournal.com
MR Scobie, HR Houke, CD Rice - Chemico-Biological Interactions, 2019 - Elsevier
… Indirubin E804 was superior to 7BIO as an anti-inflammatory agent, and was shown to be a potent ligand for the AHR, though TMF was able to inhibit this effect. While traditional …
Number of citations: 12 www.sciencedirect.com
S Nam, R Buettner, J Turkson, D Kim… - Proceedings of the …, 2005 - National Acad Sciences
… Furthermore, the indirubin E804 was found to block c-Src kinase activities both in vitro and in vivo. Whereas E804 inhibits tyrosyl phosphorylation and activation of Stat3 in vivo, it has no …
Number of citations: 411 www.pnas.org
AL Anderson - 2014 - tigerprints.clemson.edu
… Indirubin E804 treatment alone enhanced bacterial survival, and thus indicating that macrophages were less able to kill intracellular bacteria as a direct result of treatment. Though LPS …
Number of citations: 1 tigerprints.clemson.edu
LJ Tisch - 2021 - search.proquest.com
Natural products containing derivatives of the basic indole backbone have gained significant interest in the use against cancer cells, inflammation, and a multitude of disorders in the …
Number of citations: 2 search.proquest.com
HR Houke - 2016 - search.proquest.com
Glioblastomas are the most common malignant brain tumor, with an annual incidence of 6 in 100,000 people. Conventional treatment modalities, including chemotherapy and radiation, …
Number of citations: 4 search.proquest.com
N Heshmati, X Cheng, E Dapat… - Journal of Pharmacy …, 2014 - academic.oup.com
Objectives Anticancer indirubins are poorly soluble in water. Here, digestion of four self-emulsifying drug delivery systems (SEDDS) containing E804 (indirubin-3′-oxime 2,3-…
Number of citations: 23 academic.oup.com
T Krojer, TD Sharpe, A Roos, P Savitsky, A Amos… - thesgc.org
… Overall structure : The kinase domain of PCTAIRE1 was crystallised in the presence of the kinase inhibitor Indirubin E804. The structure shows the typica CDK insert which packs …
Number of citations: 0 www.thesgc.org
SE Dixon-Clarke, SN Shehata, T Krojer… - Biochemical …, 2017 - portlandpress.com
… inhibitors indirubin E804 and rebastinib, respectively. The structures reveal considerable conformational plasticity. In particular, the partial unfolding of the αC helix in the indirubin E804 …
Number of citations: 35 portlandpress.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。